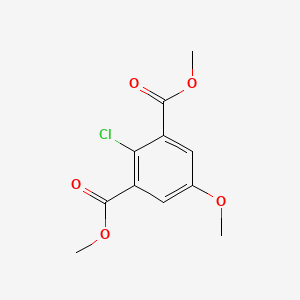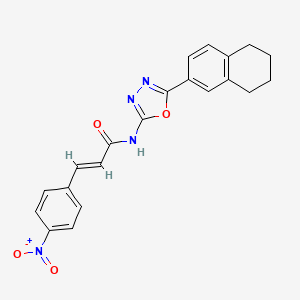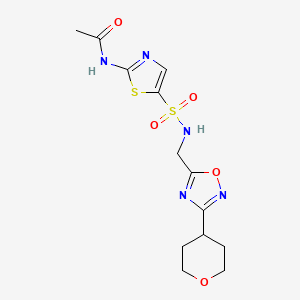
Dimethyl 2-chloro-5-methoxyisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Research : Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate has been synthesized with a 60% yield. Optical activity studies of this compound indicate an SN1 reaction mechanism (Pen, 2014).
- Catalytic Methylation : Dimethyl carbonate has been used as a greener agent for the catalytic methylation of 2-naphthol, demonstrating significant potential in green chemistry applications (Yadav & Salunke, 2013).
Coordination Chemistry and Material Science
- Gold Chemistry : Dimethyl 5-aminoisophthalate has been used to form model complexes for macrocyclic gold compounds. These have potential applications in material science and coordination chemistry (Wiedemann, Gamer, & Roesky, 2009).
- Copper Coordination Polymers : Studies involving 5-methoxyisophthalate have led to the creation of copper coordination polymers with varying structures and magnetic properties, which can be significant in materials research (Ma, Liu, Wang, Li, & Du, 2010).
Organic Synthesis and Industrial Application
- Industrial Process Scale-Up : A key intermediate for the synthesis of SGLT2 inhibitors, used in diabetes therapy, has been effectively prepared using dimethyl terephthalate. This showcases the compound's role in pharmaceutical manufacturing (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Photophysical and Photochemical Properties
- Blue Emission in Solid State : Dimethyl and diaryl 2,5-dialkoxyterephthalates, derived from dimethyl 2,5-dihydroxyterephthalate, have been studied for their blue fluorescence in solution and solid state, relevant in material sciences and photophysical studies (Shimizu, Shigitani, Kinoshita, & Sakaguchi, 2019).
Other Applications
- Molecularly Imprinted Sensor : A molecularly imprinted sensor for a specific methinephosphonate was developed using sol–gel technology. This highlights the compound's application in analytical chemistry (Li, Wang, Wang, & Hu, 2005).
Propiedades
IUPAC Name |
dimethyl 2-chloro-5-methoxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-6-4-7(10(13)16-2)9(12)8(5-6)11(14)17-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEVPFRSBNGWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Benzenesulfonyl)piperidine-4-carbonyl]cyclohexane-1,3-dione](/img/structure/B2623641.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)



![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)




![2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2623662.png)
